2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide
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Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides such as acetochlor and metolachlor undergo complex metabolic activation pathways leading to potential carcinogenicity through the formation of DNA-reactive dialkylbenzoquinone imine. Studies have shown differences in metabolism rates between human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms in herbicide metabolism. This research could be relevant for understanding the metabolic pathways and potential toxicological effects of related chemical structures (Coleman et al., 2000).
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide
N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, demonstrates the potential of green chemistry applications in the synthesis of chemical compounds. A novel catalyst developed for the hydrogenation process offers high activity, selectivity, and stability, reducing the need for hazardous reducing agents (Zhang Qun-feng, 2008).
Pharmacological Characterization of κ-Opioid Receptor Antagonists
Research on κ-opioid receptor (KOR) antagonists like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) reveals its high affinity and selectivity, with potential applications in treating depression and addiction disorders. This study demonstrates the therapeutic potential of targeting specific receptors for medical applications (Grimwood et al., 2011).
Antiepileptic Activity of Pyrrolidone Butanamides
Research on pyrrolidone butanamides, including levetiracetam and its analogues, highlights significant antiepileptic activity through a unique mechanism of action associated with a specific brain binding site. This pathway demonstrates the importance of structural modification for enhancing the therapeutic efficacy of chemical compounds (Kenda et al., 2004).
Synthesis and Evaluation of Antimicrobial Agents
Studies on the synthesis of novel antimicrobial agents, such as (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, demonstrate the potential for chemical compounds to serve as effective treatments against various pathogenic microorganisms. These compounds have shown promising antibacterial and antifungal activities, indicating their potential for medical and pharmaceutical applications (Farouk et al., 2021).
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-3-30-21-11-7-6-10-19(21)24-23(28)17-26-16-22(29-2)20(27)14-18(26)15-25-12-8-4-5-9-13-25/h6-7,10-11,14,16H,3-5,8-9,12-13,15,17H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLLWWQVFYPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.